molecular formula C9H21N3S B115543 S-(2-(N,N-Diisopropylamino)ethyl)isothiourea CAS No. 142620-95-9

S-(2-(N,N-Diisopropylamino)ethyl)isothiourea

Cat. No. B115543
CAS RN: 142620-95-9
M. Wt: 203.35 g/mol
InChI Key: LZIAMMQBHJIZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-(N,N-Diisopropylamino)ethyl)isothiourea, commonly known as DEAITU, is a chemical compound that has been widely used in scientific research for its unique properties. DEAITU is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body.

Mechanism of Action

DEAITU works by binding to the active site of S-(2-(N,N-Diisopropylamino)ethyl)isothiourea and inhibiting its activity. S-(2-(N,N-Diisopropylamino)ethyl)isothiourea is responsible for catalyzing the conversion of L-arginine to NO and L-citrulline. By inhibiting S-(2-(N,N-Diisopropylamino)ethyl)isothiourea, DEAITU reduces the production of NO, which in turn reduces the downstream effects of NO on various physiological processes.
Biochemical and Physiological Effects:
DEAITU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEAITU can reduce the production of NO in various cell types, including neuronal cells, endothelial cells, and macrophages. DEAITU has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, indicating its anti-inflammatory properties. In vivo studies have shown that DEAITU can reduce tissue damage and improve functional outcomes in various animal models of disease, such as stroke, myocardial infarction, and sepsis.

Advantages and Limitations for Lab Experiments

DEAITU has several advantages as an S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitor for lab experiments. It is a potent and selective inhibitor of S-(2-(N,N-Diisopropylamino)ethyl)isothiourea, which allows for precise control of NO levels in experimental settings. DEAITU is also relatively stable and can be easily synthesized in the lab. However, DEAITU has some limitations as well. It has a short half-life and can rapidly degrade in aqueous solutions, which can limit its use in some experimental settings. Additionally, DEAITU can have off-target effects on other enzymes and receptors, which can complicate data interpretation.

Future Directions

DEAITU has the potential for various future directions in scientific research. One direction could be the development of more stable and selective S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitors based on the structure of DEAITU. Another direction could be the investigation of the role of NO in various diseases and the potential therapeutic use of S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitors such as DEAITU. Additionally, DEAITU could be used as a tool to study the complex interactions between NO and other signaling pathways in the body. Overall, DEAITU has the potential to contribute significantly to our understanding of NO biology and its role in health and disease.

Synthesis Methods

DEAITU can be synthesized using a simple two-step reaction process. The first step involves the reaction between 2-chloroethylisothiourea and diisopropylamine in the presence of a base such as sodium hydroxide. This produces the intermediate product, 2-(N,N-Diisopropylamino)ethylisothiourea. The second step involves the reaction between the intermediate product and sulfur in the presence of a reducing agent such as sodium borohydride. This produces the final product, DEAITU.

Scientific Research Applications

DEAITU has been extensively used in scientific research as an S-(2-(N,N-Diisopropylamino)ethyl)isothiourea inhibitor. It has been shown to be effective in inhibiting the production of NO in various tissues and organs, including the brain, heart, and lungs. DEAITU has also been used to study the role of NO in various physiological and pathological processes, such as inflammation, oxidative stress, and ischemia-reperfusion injury.

properties

CAS RN

142620-95-9

Product Name

S-(2-(N,N-Diisopropylamino)ethyl)isothiourea

Molecular Formula

C9H21N3S

Molecular Weight

203.35 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]ethyl carbamimidothioate

InChI

InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)5-6-13-9(10)11/h7-8H,5-6H2,1-4H3,(H3,10,11)

InChI Key

LZIAMMQBHJIZAG-UHFFFAOYSA-N

SMILES

CC(C)N(CCSC(=N)N)C(C)C

Canonical SMILES

CC(C)N(CCSC(=N)N)C(C)C

Other CAS RN

142620-95-9

synonyms

DINOR
S-(2-(N,N-diisopropylamino)ethyl)isothiourea

Origin of Product

United States

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